1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities . Another compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .Molecular Structure Analysis
The molecular structure of related compounds can be determined using various techniques. For example, the structure of the new compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides involves a series of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various techniques. For example, the compound ethyl 2-(naphthalen-1-yloxy)acetate has a molecular weight of 230.26 and is a solid at room temperature .Scientific Research Applications
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde”, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Pharmaceutically Active Compounds
1H-Indole-3-carbaldehyde and its derivatives are significant in the synthesis of pharmaceutically active compounds and indole alkaloids . They play a vital role as precursors for the synthesis of various heterocyclic derivatives .
Antioxidant Activity
Indole derivatives, including “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde”, have shown antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antibiotic Activity
Indole derivatives have shown antibiotic activity . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in the development of new antibiotics.
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activity . This indicates that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in cancer treatment.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This indicates that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could be used in the treatment of microbial infections.
Functionalization of Polymers
The incorporation of 1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde facilitates the functionalization of gelatin to introduce Schiff base functionality within the water-soluble polymer matrix . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in similar applications for the functionalization of polymers.
Safety and Hazards
The safety and hazards of these compounds can vary. For example, the compound N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The safety data sheet for a related compound, 2-Naphthol, indicates that it is a flammable solid and suspected of causing cancer .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Cytochrome P450 (CYP) 71B6 is shown to efficiently convert indole-3-acetonitrile into ICHO and ICOOH . This suggests that 1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde might be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-15-17-14-22(20-10-4-3-8-18(17)20)12-13-24-21-11-5-7-16-6-1-2-9-19(16)21/h1-11,14-15H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKSQHKDPAXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde |
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